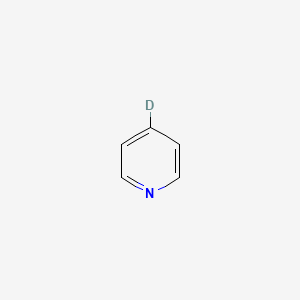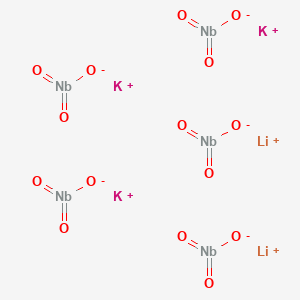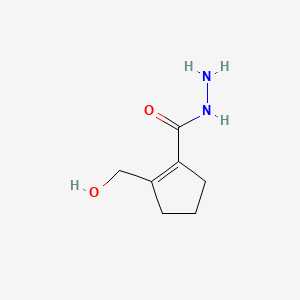
Lycoclavanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Wissenschaftliche Forschungsanwendungen
Lycoclavanol has been studied for its structural properties, which are crucial for understanding its potential applications in medicinal chemistry and drug development (Tsuda, Fujimoto, Morimoto, & Sano, 1975).
Research on Lycopodium clavatum, which contains this compound, indicates potential benefits in memory functions and cerebral blood flow, suggesting its utility in treating memory impairments and related conditions (Hanif, Kumar, Singh, & Shukla, 2015).
The application of a two-dimensional technique, HMBC (heteronuclear multiple bond connectivity), has been used for complete structural assignments of this compound, aiding in the precise understanding of its chemical structure (Seto, Furihata, Guangyi, Xiong, & De-Ji, 1988).
This compound has been investigated for its acetylcholinesterase inhibitory activity, indicating potential applications in Alzheimer's disease and related neurological conditions (Konrath et al., 2012).
The antioxidant properties of this compound have been noted, aligning with broader research on the health benefits of antioxidants in fruits and vegetables (Kaur & Kapoor, 2001).
Anticancer properties of Lycopodium clavatum extracts, containing this compound, have been explored, particularly their potential to inhibit the proliferation of cancer cells (Mandal et al., 2010).
This compound's role in vascular health, particularly in the context of cardiovascular disorders, has been studied, focusing on its antiatherosclerotic and antioxidant effects (Możoś et al., 2018).
The triterpenoid chemistry of this compound and its stereochemistry have been a subject of study, important for its potential pharmacological applications (Tsuda, Sano, Morimoto, Hatanaka, & Inubushi, 1974).
The enhancement of oral bioavailability of this compound through novel lipid-based solid dispersions has been explored, which is crucial for its effective use in therapeutics (Faisal, Ruane-O’Hora, O’Driscoll, & Griffin, 2013).
The differential bioavailability of this compound compared to other carotenoids and its implications for health have been studied, highlighting its unique pharmacokinetic properties (Moran, Clinton, & Erdman, 2013).
Safety and Hazards
Lycoclavanol is not classified as a hazardous substance or mixture . In case of skin contact, rinse skin thoroughly with large amounts of water. Remove contaminated clothing and shoes and call a physician . In case of eye contact, remove any contact lenses, locate eye-wash station, and flush eyes immediately with large amounts of water .
Eigenschaften
IUPAC Name |
(3S,6R,7S,8R,11R,12S,15S,16R,19R,21R)-7-(hydroxymethyl)-3,7,11,16,20,20-hexamethylpentacyclo[13.8.0.03,12.06,11.016,21]tricos-1(23)-ene-8,19-diol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H50O3/c1-26(2)21-9-7-19-17-27(3)14-11-23-29(5,16-13-25(33)30(23,6)18-31)22(27)10-8-20(19)28(21,4)15-12-24(26)32/h7,20-25,31-33H,8-18H2,1-6H3/t20-,21-,22-,23+,24+,25+,27-,28+,29+,30+/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VYUNCIDAMBNEFU-HGUPHKDTSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(CCC2(C1CC=C3C2CCC4C(C3)(CCC5C4(CCC(C5(C)CO)O)C)C)C)O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@]12CC[C@@H]3[C@@]([C@H]1CC[C@H]4C(=CC[C@@H]5[C@@]4(CC[C@H](C5(C)C)O)C)C2)(CC[C@H]([C@]3(C)CO)O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H50O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
458.7 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

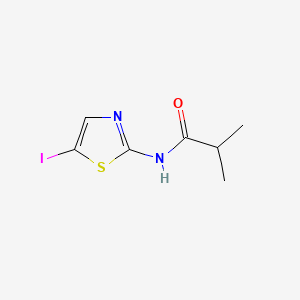
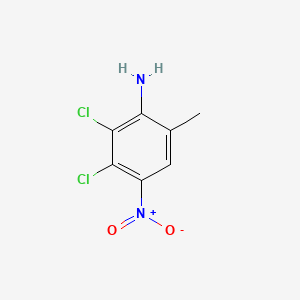
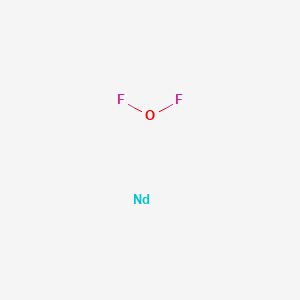
![N-[2-(4,5-dihydro-1,3-thiazol-2-yl)ethyl]-2,4-dihydroxy-3,3-dimethylbutanamide](/img/structure/B576747.png)
![6-Methylimidazo[1,2-a]pyridine hydrochloride](/img/structure/B576749.png)
![[(3aR,4R,4aS,8R,8aR,9aS)-4-acetyloxy-5,8a-dimethyl-3-methylidene-2-oxo-4,4a,7,8,9,9a-hexahydro-3aH-benzo[f][1]benzofuran-8-yl] acetate](/img/structure/B576751.png)


